Product packaging for 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one(Cat. No.:)

2-Chloro-6,7-diethoxyquinazolin-4(1H)-one

Cat. No.: B15065027
M. Wt: 268.69 g/mol
InChI Key: KSIUSMFRQQKWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,7-diethoxyquinazolin-4(1H)-one is a versatile chemical intermediate based on the quinazoline scaffold, a structure known for its wide range of biological activities and prevalence in medicinal chemistry research . This compound is specifically designed for laboratory research and development purposes. Quinazoline derivatives are recognized as key intermediates in the synthesis of various pharmacologically active molecules and have been extensively studied for their potential as kinase inhibitors . The specific substitution pattern of the 2-chloro-6,7-diethoxy groups makes this compound a valuable building block for further chemical functionalization, particularly through nucleophilic substitution reactions at the 2-position. Researchers utilize this and similar quinazoline cores in the exploration of new therapeutic agents, with published applications spanning areas such as anticancer and antihyperlipidemic activity research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN2O3 B15065027 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

2-chloro-6,7-diethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H13ClN2O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

KSIUSMFRQQKWKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OCC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6,7 Diethoxyquinazolin 4 1h One

Reactivity of the Chloro Group at C-2 Position

The chlorine atom at the C-2 position is the most reactive site on the 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one molecule for substitution reactions. Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group within the quinazolinone ring system. This electronic effect renders the C-2 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution Reactions

The primary reaction pathway for the C-2 chloro group is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

This transformation is a versatile method for introducing a variety of functional groups at the C-2 position. A wide array of nucleophiles can be employed, including amines, alkoxides, and thiolates, to generate diverse derivatives. For instance, reactions with primary or secondary amines lead to the formation of 2-amino-6,7-diethoxyquinazolin-4(1H)-ones, while alkoxides yield 2-alkoxy derivatives. The conditions for these reactions are typically mild, often involving heating the reactants in a suitable solvent. The reactivity of the C-2 chloro group in quinazolinones towards nucleophiles is a well-established principle in heterocyclic chemistry. researchgate.netmdpi.comresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-2 Position

NucleophileReagent ExampleProduct ClassReaction Conditions
AmineAniline (B41778)2-Anilino-6,7-diethoxyquinazolin-4(1H)-oneHeating in a polar solvent (e.g., isopropanol, ethanol)
AlkoxideSodium Methoxide2,6,7-Triethoxyquinazolin-4(1H)-oneReaction in the corresponding alcohol (e.g., methanol)
ThiolateSodium Thiophenoxide2-(Phenylthio)-6,7-diethoxyquinazolin-4(1H)-oneBase (e.g., NaH) in an aprotic solvent (e.g., DMF)
HydrazineHydrazine Hydrate6,7-Diethoxy-2-hydrazinylquinazolin-4(1H)-oneHeating in a suitable solvent (e.g., ethanol)

Metal-Catalyzed Cross-Coupling Reactions at C-2 (Hypothetical Exploration)

While the C-Cl bond is generally less reactive than C-Br or C-I bonds in metal-catalyzed cross-coupling reactions, the electronic activation of the C-2 position in the quinazolinone ring makes such transformations feasible. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for forming new carbon-carbon bonds and could hypothetically be applied to this compound.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-Cl bond, forming a Pd(II) complex. The activation of the C-2 position by the adjacent nitrogen atoms can facilitate this step. nih.govmdpi.com

Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck): In a Suzuki reaction, an organoboron compound transfers its organic group to the palladium center. wikipedia.orglibretexts.org In a Sonogashira reaction, a copper-acetylide complex facilitates the transfer of an alkynyl group. nih.govmdpi.comresearchgate.net In a Heck reaction, an alkene inserts into the Pd-C bond. nih.govorganic-chemistry.orglibretexts.orgwikipedia.org

Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the Pd(0) catalyst. libretexts.org

These hypothetical reactions would provide synthetic routes to a vast array of 2-substituted quinazolinones, including 2-aryl, 2-alkynyl, and 2-vinyl derivatives, which are valuable scaffolds in medicinal chemistry.

Table 2: Hypothetical Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position

Reaction NameCoupling PartnerTypical Catalyst/ConditionsHypothetical Product
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃), Dioxane/H₂O2-Aryl-6,7-diethoxyquinazolin-4(1H)-one
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃), DMF2-Alkynyl-6,7-diethoxyquinazolin-4(1H)-one
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., NEt₃), DMF6,7-Diethoxy-2-vinylquinazolin-4(1H)-one

Transformations Involving the Diethoxy Groups at C-6 and C-7

The diethoxy groups at the C-6 and C-7 positions are generally stable. However, under specific and often harsh conditions, they can undergo chemical transformations.

Ether Cleavage Reactions

The ether linkages of the diethoxy groups can be cleaved under strongly acidic conditions, typically with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group in an SN2 reaction to produce ethyl halide and a hydroxyl group attached to the quinazolinone ring. Cleavage of aryl ethers almost exclusively occurs at the alkyl-oxygen bond due to the high strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring. The final product of this reaction would be 2-Chloro-6,7-dihydroxyquinazolin-4(1H)-one.

Reactivity of the Quinazolinone Ring System

The 4(3H)-quinazolinone core is a robust heterocyclic system known for its stability in various chemical environments, including resistance to many oxidative, reductive, and hydrolytic conditions. nih.gov This stability is a key reason for its prevalence as a scaffold in medicinal chemistry. nih.govnih.govresearchgate.net

The reactivity of the ring system itself, beyond the substituents, is influenced by several features:

Tautomerism: The N1-H and C4-carbonyl group can exist in a lactam-lactim tautomeric equilibrium, although the lactam form is heavily favored.

N-H Acidity: The proton at the N-1 position is weakly acidic and can be removed by a strong base, allowing for alkylation or acylation at this position.

Carbonyl Group: The C-4 carbonyl group can undergo reactions typical of amides, though its reactivity is tempered by its inclusion in the aromatic system.

Aromatic System: The fused benzene (B151609) ring can undergo electrophilic aromatic substitution, though the pyrimidine (B1678525) portion is deactivating. Nitration, the only known electrophilic substitution, occurs at the 6-position in the parent quinazoline (B50416) molecule under harsh conditions. nih.govscispace.com

The inherent stability of the quinazolinone ring allows for selective chemical modifications at the substituents, such as the C-2 chloro group and the C-6/C-7 diethoxy groups, without compromising the core structure. nih.gov

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of two electron-donating ethoxy groups at positions 6 and 7. These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. Consequently, electrophilic attack is directed to the C-5 and C-8 positions.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, the nitration of the parent quinazoline ring is known to occur at position 6. In the case of this compound, the directing effect of the ethoxy groups would strongly favor substitution at the C-5 or C-8 positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinazolines

ReactantElectrophilePosition of Substitution
QuinazolineNitrating Mixture (HNO₃/H₂SO₄)6
This compoundGeneral Electrophile (E⁺)Predicted at C-5 and C-8

Transformations at the Pyrimidine Ring Nitrogen Atoms (N-1, N-3)

The nitrogen atoms within the pyrimidine ring of this compound offer sites for further functionalization, primarily through alkylation and acylation reactions. The reactivity of these nitrogen atoms is influenced by their chemical environment.

N-Alkylation: Studies on quinazolin-4(3H)-ones have shown that N-alkylation predominantly occurs at the N-3 position. This regioselectivity is attributed to the greater nucleophilicity of the N-3 atom in the anionic form of the quinazolinone, which is readily generated in the presence of a base. The N-1 nitrogen is part of an amide-like linkage and is generally less reactive towards alkylation under standard conditions. The alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with various alkyl halides in the presence of a base consistently yields the N-3 alkylated product.

N-Acylation: While less common than N-alkylation, acylation of the nitrogen atoms is also a possible transformation. Similar to alkylation, the N-3 position is the more probable site for acylation due to its higher nucleophilicity. Acylation reactions would typically involve the use of acyl chlorides or anhydrides in the presence of a suitable base. There is limited specific information available regarding the N-acylation of this compound, but the general reactivity patterns of quinazolinones suggest that N-3 acylation would be the favored pathway. Reactions at the N-1 position are less favorable due to its lower nucleophilicity.

Tautomeric Equilibria of the Quinazolin-4(1H)-one Moiety

The quinazolin-4(1H)-one core of the molecule can exist in different tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium is between the lactam (keto) form and the lactim (enol) form.

Lactam (Keto) Form: This is the this compound structure, where the carbonyl group is at C-4 and the proton resides on the N-1 nitrogen.

Lactim (Enol) Form: This tautomer, 2-Chloro-6,7-diethoxy-4-hydroxyquinazoline, is formed by the migration of the proton from N-1 to the oxygen of the carbonyl group, resulting in a hydroxyl group at C-4 and a double bond between C-4 and N-3.

Mechanistic Studies of Chemical Reactions

The mechanistic aspects of reactions involving this compound are crucial for understanding its reactivity and for the rational design of synthetic pathways. The primary focus of mechanistic studies on this and related compounds has been on the nucleophilic aromatic substitution at the C-2 position.

Reaction Pathway Elucidation

The most significant reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-2 position. This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Nucleophilic Attack: A nucleophile attacks the electron-deficient C-2 carbon, which bears the chlorine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing quinazolinone ring system.

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the quinazolinone ring. The presence of electron-withdrawing groups on the ring system can further activate the C-2 position towards nucleophilic attack.

Kinetic and Thermodynamic Considerations

While specific kinetic and thermodynamic data for reactions of this compound are scarce in the literature, general principles of SNAr reactions on chloro-substituted nitrogen heterocycles can be applied.

Kinetic Control: The rate-determining step in the SNAr mechanism is typically the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, the reaction rate is dependent on the concentration of both the quinazolinone substrate and the nucleophile. The activation energy for this step is influenced by the nucleophilicity of the attacking species and the electrophilicity of the C-2 carbon.

Kinetic studies on the SNAr reactions of similar 2-chloroquinazolines with various nucleophiles have shown that the reactions typically follow second-order kinetics. The reaction rates are sensitive to the solvent polarity, with more polar solvents often facilitating the reaction by stabilizing the charged Meisenheimer intermediate.

Structure Activity Relationship Sar and Mechanistic Insights for 2 Chloro 6,7 Diethoxyquinazolin 4 1h One Analogues

General Principles of SAR in Quinazolinone Derivatives

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govnih.gov The versatility of this scaffold is largely dependent on the substitution patterns around the fused ring system.

The biological activity of quinazolinone derivatives is highly sensitive to the nature and position of various substituents. nih.gov SAR studies have consistently shown that modifications at positions 2, 3, 6, 7, and 8 of the quinazolinone ring can dramatically alter the compound's efficacy and target selectivity. nih.govnih.govresearchgate.net

Position 2: Substituents at the C-2 position significantly influence the molecule's activity. The introduction of various groups, such as methyl, amine, thiol, or substituted aryl moieties, has been shown to be essential for a range of biological activities. nih.govmdpi.com For instance, in the context of antibacterial agents, specific 2-substituted quinazolines have demonstrated broad-spectrum activity. nih.gov The nature of the C-2 substituent can affect binding to target proteins, such as kinases or microbial enzymes, through hydrophobic, hydrogen bonding, or electrostatic interactions. mdpi.comnih.gov

Positions 6 and 7: The benzene (B151609) portion of the quinazolinone ring, particularly at positions C-6 and C-7, is a critical area for modification. The introduction of electron-donating groups, such as methoxy (B1213986) or ethoxy groups, is a common strategy in the design of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). nih.govwisdomlib.org These groups often project into the ATP-binding pocket of the enzyme, where they can form key interactions. nih.govresearchgate.net

Other Positions: While C-2, C-6, and C-7 are often highlighted, substitutions at other positions are also significant. For example, the N-3 position is frequently modified to introduce diverse chemical functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Halogen atoms at positions 6 and 8 have also been shown to enhance antimicrobial activities. nih.gov

The following table summarizes the general impact of substituents at various positions on the quinazolinone core based on published research.

PositionCommon SubstituentsGeneral Impact on Biological Activity
C-2 Methyl, Amino, Thiol, (Substituted) ArylEssential for antimicrobial, anticancer, and receptor binding activities. nih.govnih.govnih.gov
N-3 (Substituted) Phenyl, Heterocyclic moieties, Alkyl chainsModulates activity and physicochemical properties; crucial for anticancer and anti-inflammatory action. nih.govnih.gov
C-6 Halogens, Methoxy, Ethoxy, Amide groupsImportant for kinase inhibition (EGFR); can enhance antimicrobial and anticancer potency. nih.govnih.govnih.gov
C-7 Halogens, Methoxy, Ethoxy, Amino alcohol groupsCritical for EGFR inhibition; electron-donating groups often improve potency. nih.govwisdomlib.orgekb.eg
C-8 HalogensCan improve antimicrobial activity. nih.govresearchgate.net

Halogen atoms are frequently incorporated into drug candidates to modulate their biological and physicochemical properties. rsc.org In the quinazolinone series, halogens can influence activity through a combination of steric, electronic, and hydrophobic effects. mdpi.comresearchgate.net The introduction of a halogen can enhance binding affinity to target proteins, improve membrane permeability, and block metabolic degradation. researchgate.netnih.gov

Studies on various halogenated quinazolinones have shown that the type of halogen and its position are crucial. For example, fluorine atoms have been noted to enhance binding affinity to NF-κB more effectively than chlorine, with a C-7 fluorine substitution showing stronger binding than one at C-6. nih.gov The ability of halogens to form halogen bonds—a type of noncovalent interaction between a halogen atom and a nucleophilic site—can also contribute to the stability of the ligand-receptor complex. rsc.org The substitution of halogens on phenyl rings attached to the quinazolinone core often leads to increased biological activity, an effect attributed to both hydrophobic and steric contributions that can enhance interactions within a target's binding pocket. nih.govmdpi.comresearchgate.net

Role of the Chloro Substituent at C-2

The chlorine atom at the C-2 position of the quinazolinone ring is a key determinant of the molecule's chemical reactivity and its potential for biological interactions. Its influence can be dissected into electronic and steric components.

The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I). When attached to the C-2 position of the quinazolinone ring, it significantly influences the electron density of the heterocyclic system. This inductive withdrawal makes the C-2 carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is a cornerstone of the synthesis of many 2-substituted quinazolinone derivatives, where the chloro group acts as a versatile leaving group. nih.govnih.gov

From a mechanistic standpoint, this electronic perturbation affects the polarity of adjacent bonds, such as the C-4, N-3 double bond, which can influence how the molecule interacts with biological macromolecules. rsc.org The electron-deficient nature of the C-2 position can facilitate interactions with electron-rich amino acid residues (e.g., from serine, threonine, or tyrosine) in a protein's active site.

Beyond its electronic influence, the chloro substituent at C-2 also has a defined size and shape (steric profile) that contributes to molecular recognition. While relatively small, the chlorine atom is larger than a hydrogen atom and can play a crucial role in the proper orientation of the molecule within a binding pocket. nih.gov This steric effect can be either favorable or unfavorable, depending on the topology of the target site.

Significance of the Diethoxy Moieties at C-6 and C-7

The presence of alkoxy groups, such as methoxy or ethoxy, at the C-6 and C-7 positions is a hallmark of many biologically active quinazolines, particularly those developed as potent and selective EGFR tyrosine kinase inhibitors (TKIs). nih.govwisdomlib.org These groups are crucial for anchoring the quinazoline (B50416) core into the ATP-binding site of the kinase. researchgate.net

The 6,7-diethoxy groups contribute to the binding affinity in several ways:

Hydrogen Bonding: The oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the hinge region of the kinase domain. For example, in EGFR, one of the methoxy groups in analogous 6,7-dimethoxyquinazolines is known to form a key hydrogen bond with the side chain of a threonine residue (Thr790). nih.gov

Hydrophobic and van der Waals Interactions: The ethyl portions of the diethoxy groups can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues within the ATP pocket, further stabilizing the complex. wisdomlib.org

Solvent Exposure and Orientation: These substituents are often located in a solvent-exposed region of the binding site. Their size and polarity help to correctly orient the entire molecule for optimal interaction with other key residues. nih.gov

SAR studies have consistently demonstrated that substitution at the 6,7-positions with small, electron-donating alkoxy groups is optimal for high inhibitory activity against certain kinases. wisdomlib.orgresearchgate.net Replacing the 6,7-dimethoxy pattern with 6,7-diethoxy often results in similar or slightly altered potency, suggesting that the precise nature of the alkyl group can be modified to fine-tune properties like solubility or metabolic stability without sacrificing core binding interactions. wisdomlib.org The absence of a methoxy group at the C-7 position in some macrocyclic quinazoline-based EGFR inhibitors has been shown to lead to a surprising loss of activity, underscoring the mandatory role of this feature for potent inhibition. nih.gov

The following table presents data on the inhibitory activity of selected 6,7-disubstituted 4-anilinoquinazoline derivatives against EGFR tyrosine kinase, highlighting the importance of the alkoxy substituents.

CompoundR (Substitution at C-6, C-7)Aniline (B41778) Moiety (at C-4)EGFR TK IC₅₀ (nM)
1 6,7-Dimethoxy3-Bromoaniline0.05
2 6,7-Diethoxy3-Bromoaniline0.006
3 6,7-Dimethoxy3-Chloro-4-fluoroaniline3
4 6-OCH₃, 7-OC₂H₅3-Ethynylaniline1.1

Data compiled from medicinal chemistry literature. wisdomlib.org

This data illustrates that small alkoxy groups at the C-6 and C-7 positions are a key feature for potent EGFR inhibition and that subtle changes, such as from dimethoxy to diethoxy, can significantly enhance potency.

Impact of Alkoxy Chain Length and Branching

The presence of alkoxy groups at the C6 and C7 positions of the quinazoline ring is a common feature in many biologically active analogues. The length and branching of these alkoxy chains play a crucial role in modulating the pharmacological profile of the molecule.

Research on structurally related pyrrolo[2,3-d]pyrimidine derivatives, which also feature substituted rings, provides valuable SAR insights. Studies have shown that modifying the alkoxy substituents can have a profound effect on inhibitory potency. For instance, in a series of Epidermal Growth Factor Receptor (EGFR) inhibitors, increasing the size of the alkoxy group at a key position led to a decrease in activity. The incorporation of a methoxy group (MeO-) or an ethoxy group (EtO-) resulted in a notable reduction in inhibitory potency against specific mutant cell lines. acs.org This trend suggests that potency diminishes as the size of the substituent increases, likely due to steric hindrance within the target's binding pocket. acs.org

Specifically, an ethoxy-substituted compound displayed a significant 15- to 22-fold decrease in potency compared to its smaller analogue against Ba/F3 EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ and EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ mutants, respectively. acs.org This indicates that for certain biological targets, larger, more sterically demanding groups like the diethoxy substituents in 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one might be detrimental to activity. Conversely, for other targets, these larger groups could enhance binding by occupying a larger hydrophobic pocket. Therefore, the optimal alkoxy chain length is highly dependent on the specific topology of the target protein's active site.

Table 1: Effect of Alkoxy Substituent Size on Inhibitory Potency acs.org
Compound AnalogueSubstituentRelative Potency Change vs. Smaller AnalogueTarget Cell Lines
Analogue 31bMethoxy (MeO-)Notable reductionBa/F3 EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ, EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ
Analogue 31cEthoxy (EtO-)~15 to 22-fold decreaseBa/F3 EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ, EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ

Lipophilicity Contributions and Membrane Permeation Effects

Lipophilicity is a fundamental physicochemical property that governs a molecule's ability to cross biological membranes and is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET). nih.gov The diethoxy groups at the 6- and 7-positions of this compound significantly increase its lipophilicity compared to unsubstituted or dimethoxy analogues.

This enhanced lipophilicity can facilitate passive diffusion across cell membranes, which is essential for reaching intracellular targets. nih.gov However, an excessive increase in lipophilicity can have negative consequences. Highly lipophilic compounds may exhibit poor aqueous solubility, leading to formulation challenges. They may also engage in non-specific binding to plasma proteins and other biological macromolecules, reducing the free concentration of the drug available to interact with its intended target. nih.gov

In the context of structure-based design, lipophilic substituents are often strategically employed to interact with hydrophobic pockets within the active site of a target enzyme. For example, in the design of novel thymidylate synthase inhibitors, lipophilic quinazoline derivatives were developed where substituents could form favorable van der Waals interactions with hydrophobic surfaces at the mouth of the active site. nih.gov Therefore, the diethoxy groups of the title compound are expected to contribute significantly to its membrane permeation capabilities and its potential to bind to targets with accommodating hydrophobic regions, though a balance must be struck to maintain favorable drug-like properties.

Structure-Based Ligand Design and Molecular Docking Studies

Computational techniques are indispensable tools in modern drug discovery for designing novel ligands and understanding their interactions with biological targets. nih.gov Structure-based drug design (SBDD) and molecular docking are particularly powerful approaches for the optimization of quinazolinone-based compounds. nih.gov

These methods utilize the three-dimensional structure of a target protein, often obtained from X-ray crystallography, to predict how a ligand will bind. nih.gov This allows for the rational design of new derivatives with improved affinity and selectivity. For quinazoline derivatives, computational studies have been widely used to explore binding dynamics with crucial cancer targets like EGFR. frontiersin.orgnih.gov

Identification of Key Interacting Residues in Biological Targets

Molecular docking studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of quinazolinone analogues to their respective biological targets. These interactions are predominantly target-dependent but often involve the quinazolinone core as a key pharmacophore.

Commonly observed interactions include:

Hydrogen Bonding: The carbonyl group and nitrogen atoms within the quinazoline ring frequently act as hydrogen bond acceptors or donors. For instance, in the inhibition of the NF-κB pathway, quinazolinones form hydrogen bonds with residues such as Ser240, Asn247, Asp271, and Arg305. nih.gov In EGFR, the aminopyrimidine moiety of related inhibitors forms crucial hydrogen bonds with the hinge residue Met793. acs.org

Hydrophobic and Electrostatic Interactions: The aromatic rings of the quinazolinone scaffold often engage in hydrophobic, π–π, and electrostatic interactions with residues in the binding pocket. nih.gov

The table below summarizes key interacting residues identified for various quinazolinone derivatives across different biological targets.

Table 2: Key Interacting Residues for Quinazolinone Analogues in Various Biological Targets
Biological TargetKey Interacting ResiduesReference
NF-κBSer240, Lys241, Asn247, Asp271, Arg305 nih.gov
EGFRMet793, Gln791 acs.org
DNA GyraseGLU50, ASN46, GLY77, ASP136 researchgate.net
PARPASP766 mdpi.com

Elucidation of Binding Modes and Affinities

Beyond identifying key residues, molecular docking elucidates the precise binding mode and predicts the binding affinity of a ligand. The binding of quinazolinone derivatives is typically facilitated by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov

For the closely related analogue, 4-Chloro-6,7-dimethoxyquinazoline (CDQ), docking studies against acetylcholinesterase (AChE), a target for Alzheimer's disease, predicted a strong interaction. The analysis revealed a significant binding energy of -7.5 kcal/mol with the 4EY7 protein isoform of AChE, indicating a high binding affinity. niscpr.res.in Broader docking studies on a library of 61 model quinazoline compounds against EGFR1 showed a range of favorable to moderate binding affinities, with docking scores from –8.32 kcal/mol to −3.5 kcal/mol. nih.gov These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and further biological evaluation.

Computational Predictions of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully developed. frontiersin.orgnih.gov

These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of a molecule should be modified to enhance activity. nih.gov Such models have proven reliable in predicting the inhibitory efficacy of quinazoline-based EGFR inhibitors. frontiersin.orgnih.gov More advanced techniques, such as 4D-QSAR, further incorporate the conformational flexibility of the molecules, providing a more dynamic and accurate prediction of bioactivity. researchgate.net These predictive models are invaluable for the in silico screening of virtual libraries and for guiding the design of new, more potent analogues before committing to synthetic efforts. nih.gov

Conformational Analysis and its Implications for Biological Activity

The biological activity of a molecule is not only dependent on its 2D structure but also on its preferred three-dimensional shape, or conformation. A molecule typically exists as an ensemble of different conformers, and its ability to adopt a specific conformation that is complementary to the target's binding site is crucial for activity. researchgate.net

The substituents on the this compound scaffold—namely the chlorine atom at C2 and the two ethoxy groups at C6 and C7—play a significant role in defining its conformational landscape. By analogy with studies on organofluorine compounds, where a single electronegative atom can drastically influence molecular shape through stereoelectronic effects, the chlorine atom in the title compound is expected to exert a similar conformational control. beilstein-journals.org These effects, arising from dipole-dipole interactions and hyperconjugation, can restrict bond rotation and favor specific spatial arrangements. beilstein-journals.org

Computational and Theoretical Investigations of 2 Chloro 6,7 Diethoxyquinazolin 4 1h One

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of molecules. For a compound like 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one, these studies would offer a foundational understanding of its behavior at a molecular level.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule with flexible side chains, such as the diethoxy groups in this compound, a conformer analysis is crucial to identify the various possible spatial arrangements and their relative stabilities. The optimized geometry is the basis for all subsequent calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74
N-C=O 120.5
C-O-C (ethoxy) 118.0

Note: The data in this table is illustrative and not based on actual experimental or computational results for the specific compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.netresearchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, as well as the chlorine atom, highlighting these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule. A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of vibrations, such as stretching, bending, and torsional modes of the functional groups present in this compound. This allows for a detailed interpretation of experimental vibrational spectra. niscpr.res.in

Advanced Topological Studies

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a deeper understanding of the nature of chemical bonds and non-covalent interactions. These studies analyze the electron density and its derivatives to characterize bond critical points and map the electronic features of the molecule. For this compound, such an analysis could elucidate the nature of the C-Cl bond and any intramolecular hydrogen bonds, providing further insight into the molecule's stability and reactivity.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule. It provides a measure of the Pauli repulsion, which is the tendency of electrons with the same spin to stay apart. ELF analysis is instrumental in identifying bonding patterns, lone pairs, and delocalized electronic systems.

For this compound, an ELF analysis would be expected to reveal:

High ELF values in the regions of covalent bonds, such as C-C, C-N, C-O, C-H, and C-Cl, indicating a high probability of finding electron pairs.

Distinct localization of lone pairs on the nitrogen and oxygen atoms, which are key sites for electrophilic attack and hydrogen bonding.

Areas of electron delocalization within the quinazoline (B50416) ring system, contributing to its aromaticity and stability.

The ELF topology would allow for a quantitative analysis of the chemical bonds, providing insights into their covalent character.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization. It is based on the kinetic energy density and provides a clear picture of bonding regions and lone pairs. High LOL values are indicative of regions where electrons are highly localized.

A LOL analysis of this compound would complement the ELF findings, offering a clear demarcation of:

The covalent bonds within the molecule, with high LOL values concentrated along the bond axes.

The spatial orientation of lone pairs on the heteroatoms.

The electronic structure of the ethoxy groups and their influence on the quinazoline core.

The following table outlines the expected LOL values for different electronic regions of the molecule.

Molecular RegionExpected LOL ValueInterpretation
Covalent Bonds (C-C, C-N, C-O, C-H, C-Cl)High (approaching 1)High degree of electron localization, indicative of covalent bonding.
Lone Pairs (on N and O atoms)High (approaching 1)Well-defined regions of non-bonding electron pairs.
Aromatic Ring SystemIntermediateDelocalized electrons, showing a less localized character than single bonds.
Internuclear RegionsLow (approaching 0)Low probability of finding electrons.

Reduced Density Gradient (RDG) Analysis (Non-Covalent Interactions - NCI)

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive (like hydrogen bonds and van der Waals forces) and repulsive (steric clashes) interactions.

For this compound, RDG analysis would be crucial for understanding its behavior in a condensed phase or in the presence of other molecules. The expected findings would include:

Identification of intramolecular hydrogen bonds, if any, which could contribute to the conformational stability of the molecule.

Visualization of van der Waals interactions between different parts of the molecule, particularly involving the ethoxy side chains.

Mapping of potential steric repulsions, for example, between the chloro substituent and adjacent groups.

The NCI plot would display colored isosurfaces, where blue typically indicates strong attractive interactions (e.g., hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, often employing Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. For this compound, such studies would focus on its reactivity, particularly at the chloro-substituted position, which is a likely site for nucleophilic substitution.

Transition State Characterization

To understand a chemical reaction, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the TS geometry and calculate its energy.

For a nucleophilic substitution reaction at the C2 position of this compound, a theoretical study would involve:

Modeling the reaction with a suitable nucleophile.

Locating the transition state structure, which would likely involve the partial formation of the new bond with the nucleophile and the partial breaking of the C-Cl bond.

Confirming the nature of the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barriers and Reaction Rates

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This is a critical parameter that determines the rate of a reaction.

Computational studies can provide quantitative estimates of these energy barriers. For this compound, theoretical calculations would allow for:

The determination of the activation energy for various potential reactions.

Comparison of the energy barriers for different nucleophiles, thereby predicting the relative reactivity.

The calculation of theoretical reaction rates using transition state theory.

The following table illustrates the type of data that would be generated from such a study.

ReactionNucleophileCalculated Activation Energy (kJ/mol)Theoretical Reaction Rate Constant
Nucleophilic Substitution at C2H₂OData not availableData not available
Nucleophilic Substitution at C2NH₃Data not availableData not available
Nucleophilic Substitution at C2CH₃O⁻Data not availableData not available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of this compound and its interactions with its environment, such as a solvent or a biological receptor.

An MD simulation of this compound would involve:

Placing the molecule in a simulation box, often with solvent molecules.

Calculating the forces on each atom and integrating Newton's equations of motion to simulate the trajectory of the system over time.

Analyzing the trajectory to understand the molecule's flexibility, conformational preferences, and intermolecular interactions.

MD simulations would be particularly useful for studying how this compound interacts with biological targets, providing a dynamic picture of the binding process and the stability of the complex.

Due to the highly specific nature of the query and the limited availability of public-domain research focusing solely on the computational and theoretical investigations of this compound, a comprehensive article with detailed research findings and data tables as requested cannot be generated at this time.

To fulfill the user's request accurately and without introducing information on related but distinct compounds, which would violate the provided instructions, specific research focusing on the standalone computational properties of this compound is required. Without such source material, any attempt to generate the requested article would lead to speculation or the inclusion of irrelevant data, thereby failing to meet the specified constraints.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms in the molecule. For 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone core, the protons of the two ethoxy groups, and the N-H proton.

The ethoxy groups would each exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The chemical shifts of the aromatic protons would provide insight into their positions on the benzene (B151609) ring portion of the quinazolinone structure. The signal for the N-H proton is typically a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0Singlet / Doublet
N-H10.0 - 12.0Broad Singlet
O-CH2-CH34.0 - 4.5Quartet
O-CH2-CH31.3 - 1.6Triplet

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the quinazolinone core, the carbonyl carbon, and the carbons of the two ethoxy groups. The chemical shifts of the carbon atoms provide valuable information about their hybridization and electronic environment. For instance, the carbonyl carbon (C=O) is expected to appear at a significantly downfield chemical shift.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For example, it would show a cross-peak between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-H stretch: A broad band typically in the region of 3200-3400 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

C=O stretch: A strong absorption band for the carbonyl group of the quinazolinone ring, typically in the range of 1650-1700 cm⁻¹.

C=N and C=C stretches: These would appear in the 1500-1650 cm⁻¹ region.

C-O stretches: Bands corresponding to the ether linkages of the ethoxy groups would be observed in the 1000-1300 cm⁻¹ region.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the chloro-substituent.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch1650 - 1700
C-O Stretch1000 - 1300
C-Cl Stretch600 - 800

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be particularly useful for observing the vibrations of the aromatic ring system and the C-Cl bond. The combination of both FT-IR and FT-Raman data would allow for a more complete vibrational assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) provide insight into the conjugated systems present in the molecule.

Determination of Absorption Maxima and Molar Extinction Coefficients

For a precise characterization of this compound, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile, and its UV-Vis spectrum recorded. The resulting spectrum would be analyzed to determine the λmax values for the characteristic absorption bands. Subsequently, by preparing solutions of known concentrations and measuring their absorbance at the identified λmax, the molar extinction coefficients (ε) could be calculated using the Beer-Lambert law. This data would provide quantitative information on the probability of the electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Substituted Quinazolinones

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Quinazolinone Derivative A~250~320Acetonitrile
Quinazolinone Derivative B~265~340DMSO

Note: This table presents generalized data for illustrative purposes, as specific values for this compound are not published.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C12H13ClN2O3), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ that corresponds closely to this theoretical value, thereby confirming the elemental composition of the synthesized molecule. While the specific HRMS data for the title compound is not available, studies on other quinazoline (B50416) derivatives have successfully used this technique for structural confirmation. nih.gov

Table 2: Theoretical vs. Expected HRMS Data for this compound

IonTheoretical Exact MassExpected Experimental m/z
[C12H13ClN2O3]+268.0615~268.06
[C12H14ClN2O3]+269.0693~269.07

Fragmentation Pattern Analysis for Structural Information

In addition to providing the molecular weight, mass spectrometry can offer valuable structural insights through the analysis of fragmentation patterns. When the molecular ion undergoes fragmentation in the mass spectrometer, it breaks down into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure.

While a specific fragmentation pattern for this compound has not been published, the fragmentation of related quinazoline compounds has been studied. soton.ac.uk For the title compound, fragmentation would likely involve the loss of the ethoxy groups, the chloro substituent, and potentially cleavage of the quinazolinone ring itself. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of protonated quinazolines is known to be influenced by the structure of the molecule. soton.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and conformational details.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of several other substituted quinazolin-4-one derivatives have been determined. researchgate.netresearchgate.net These studies reveal that the quinazolinone ring system is generally planar. For the title compound, an X-ray crystallographic analysis would be expected to show a nearly planar bicyclic core. The analysis would also reveal the precise orientations of the chloro and diethoxy substituents relative to the ring. The solid-state packing of the molecules, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, would also be elucidated.

Confirmation of Molecular Geometry and Stereochemistry

The definitive confirmation of the molecular geometry and stereochemistry of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsion angles.

The quinazolinone core is expected to be largely planar. However, the ethoxy groups at the 6- and 7-positions introduce conformational flexibility. The orientation of these ethyl groups relative to the quinazoline ring system would be a key feature to be determined. This would involve analyzing the torsion angles around the C(aromatic)-O and O-C(ethyl) bonds.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4

Note: The data in this table is hypothetical and serves as an example of what would be reported from a single-crystal X-ray diffraction study. Actual experimental data is not currently available.

Analysis of Intermolecular Interactions in Crystal Lattice

The analysis of intermolecular interactions is crucial for understanding the packing of molecules in the crystal lattice and for predicting physical properties such as melting point and solubility. For this compound, the primary intermolecular interactions would likely involve hydrogen bonding and van der Waals forces.

The presence of a hydrogen bond donor (the N-H group at position 1) and a hydrogen bond acceptor (the carbonyl oxygen at position 4) suggests that N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing. These interactions could lead to the formation of chains or dimeric motifs.

A detailed analysis of the crystal structure would involve identifying and quantifying these interactions, including their distances and angles, to build a comprehensive picture of the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Potential Motif
Hydrogen Bond N(1)-H O=C(4) Dimer, Chain
Weak Hydrogen Bond C(aromatic)-H O(ethoxy), N Network Stabilization
Weak Hydrogen Bond C(ethyl)-H O=C(4), O(ethoxy) Network Stabilization
Halogen Bond C(2)-Cl O=C(4), N Directional Packing

Note: This table outlines the plausible intermolecular interactions based on the chemical structure. The actual interactions can only be confirmed through experimental crystal structure determination.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

While traditional methods for synthesizing the quinazolinone core are well-established, future research will focus on developing novel synthetic pathways that are more efficient, selective, and environmentally benign. tandfonline.comresearchgate.net The principles of green chemistry are becoming increasingly integral to synthetic planning. nih.govnih.gov

Emerging strategies applicable to the synthesis of 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance product purity by enabling rapid and uniform heating. frontiersin.org Its application to the cyclization steps in quinazolinone synthesis could offer a significant improvement over conventional refluxing methods.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and safety. researchgate.net Implementing a flow-based synthesis for this compound could facilitate easier scale-up and integration with real-time monitoring analytics.

Green Solvents: The use of deep eutectic solvents (DES) or water as reaction media aligns with the goals of green chemistry by replacing volatile and hazardous organic solvents. tandfonline.com

Table 1: Comparison of Modern Synthetic Methodologies

MethodologyKey Advantages for Synthesizing this compoundPotential Impact
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved purity.Accelerated synthesis for rapid library generation.
Flow ChemistryEnhanced safety and scalability, precise control over reaction conditions.Facilitates large-scale, industrial production.
Heterogeneous NanocatalystsHigh catalytic activity, easy separation and recyclability. nih.govMore cost-effective and environmentally friendly synthesis.
Metal-Free CatalysisAvoids heavy metal contamination, lower toxicity and cost. mdpi.comGreener and more sustainable chemical processes.

Advanced Mechanistic Investigations of Complex Transformations

A profound understanding of reaction mechanisms is crucial for optimizing synthetic routes and solving challenges such as low yields or the formation of side products. Future research will increasingly employ a combination of computational and experimental techniques to probe the intricate details of the chemical transformations involved in the synthesis of this compound.

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction pathways. acs.org For the synthesis of the quinazolinone core, DFT can be used to:

Model the structures of reactants, intermediates, and transition states.

Calculate the activation energies for different potential pathways, thereby predicting the most likely mechanism.

Understand the role of catalysts in lowering activation barriers.

Explain observed regioselectivity and stereoselectivity.

By applying DFT, researchers can gain insights into the key cyclization and chlorination steps, allowing for a more rational design of reaction conditions to favor the desired product. acs.org Experimental validation of these computational models, through techniques like isotopic labeling and kinetic studies, will provide a comprehensive picture of the reaction landscape.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govwiley.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. mednexus.orgnih.gov

For this compound, which serves as a scaffold, AI/ML can be applied in several ways:

De Novo Drug Design: Generative AI models can design novel molecules based on the quinazolinone scaffold with desired physicochemical properties and predicted high affinity for a specific biological target.

SAR Prediction: ML algorithms can be trained on existing libraries of quinazolinone derivatives to build predictive models for structure-activity relationships (SAR). nih.gov This allows for the rapid virtual screening of thousands of potential derivatives of this compound, prioritizing the most promising candidates for synthesis.

Predictive Toxicology: AI models can predict potential toxicity and adverse effects early in the design phase, reducing the likelihood of late-stage failures in the drug development pipeline.

The integration of these in silico tools will enable a more targeted and efficient exploration of the chemical space around the this compound core, saving significant time and resources. mdpi.com

Development of Advanced Computational Models for Predicting Compound Behavior

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. igi-global.comafricaresearchconnects.com By developing robust QSAR models for a series of quinazolinone analogs, researchers can predict the activity of newly designed compounds and identify the key structural features that govern their efficacy. frontiersin.orgnih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. nih.gov Docking studies can elucidate the binding mode of this compound derivatives within the active site of a target like the Epidermal Growth Factor Receptor (EGFR), revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.govnih.gov This can help validate docking results and provide a more accurate estimation of binding free energies.

Table 2: Applications of Computational Models in Quinazolinone Research

Computational ModelPrimary FunctionSpecific Application for this compound Derivatives
QSARPredict biological activity based on chemical structure. researchgate.netGuide the design of new analogs with enhanced potency.
Molecular DockingPredict the binding mode and affinity of a ligand to a receptor. researchgate.netIdentify key interactions with therapeutic targets like protein kinases.
MD SimulationsSimulate the dynamic behavior and stability of the ligand-receptor complex. nih.govAssess the stability of binding and refine understanding of interaction dynamics.
ADMET PredictionPredict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Filter out candidates with poor pharmacokinetic profiles early in development.

Application of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The optimization and scale-up of chemical syntheses require precise control and a thorough understanding of reaction kinetics. Traditional methods involving offline analysis (e.g., TLC, GC-MS) provide only discrete snapshots of a reaction's progress. In-situ spectroscopic techniques, which monitor the reaction as it happens, offer a continuous stream of data, enabling a much deeper understanding. mpg.de

Future work on the synthesis of this compound would benefit immensely from the adoption of Process Analytical Technology (PAT), including:

In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic absorption bands.

Benchtop NMR Spectroscopy: The advent of compact, cryogen-free NMR spectrometers allows for real-time monitoring directly in the fume hood. researchgate.netrsc.org This can provide detailed structural information on transient intermediates that might be missed by other methods. nih.gov

By implementing these techniques, chemists can obtain precise kinetic data, identify reaction endpoints accurately, detect the formation of unexpected byproducts, and ensure process safety and consistency, particularly during scale-up. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.